Chiauranib

Catalog No.
S548309
CAS No.
1256349-48-0
M.F
C27H21N3O3
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chiauranib

CAS Number

1256349-48-0

Product Name

Chiauranib

IUPAC Name

N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide

Molecular Formula

C27H21N3O3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31)

InChI Key

BRKWREZNORONDU-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N

Solubility

Soluble in DMSO, not in water

Synonyms

Chiauranib; CS2164; CS-2164; CS 2164.

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N

Description

The exact mass of the compound Chiauranib is 435.1583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiauranib is a novel orally active multi-target inhibitor designed to combat various cancers by inhibiting key angiogenesis-related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), VEGFR1, and VEGFR3, as well as Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and c-Kit. It also targets Aurora B kinase, which is involved in mitosis, and Colony Stimulating Factor 1 Receptor (CSF-1R), associated with chronic inflammation. Chiauranib exhibits a high selectivity and potency against these kinases, with an IC50 in the single-digit nanomolar range, while showing minimal activity on off-target non-receptor kinases and ion channels .

Primarily involve its interactions with the aforementioned kinases. The compound acts by binding to the ATP-binding sites of these kinases, thereby inhibiting their phosphorylation activities essential for cell proliferation and survival. This inhibition leads to reduced angiogenesis and tumor growth. Specific reaction mechanisms involve the suppression of downstream signaling pathways such as MEK/ERK and STAT3, which are crucial for cancer cell survival and proliferation .

Chiauranib has demonstrated significant biological activity in preclinical studies. It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in various cancer cell lines. For instance, studies have shown that chiauranib effectively inhibits transformed follicular lymphoma cells by targeting the VEGFR2/ERK/STAT3 signaling pathway . In clinical trials, it has been observed to produce stable disease in a substantial percentage of patients with advanced solid tumors and lymphoma, indicating its potential therapeutic efficacy .

The synthesis of chiauranib involves multiple steps that typically include the formation of key intermediates followed by cyclization reactions to construct its complex structure. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing similar multi-target inhibitors often employ techniques such as:

  • Coupling reactions: To link various functional groups.
  • Cyclization: To form ring structures that enhance biological activity.
  • Purification: Utilizing chromatography techniques to isolate the final product from impurities.

The detailed synthetic pathway for chiauranib is often protected under patents .

Chiauranib is primarily being investigated for its applications in oncology. Its ability to inhibit multiple kinases makes it a promising candidate for treating various cancers, particularly those characterized by aberrant angiogenesis and inflammation. Current research focuses on:

  • Treatment of solid tumors.
  • Potential combination therapies with immune checkpoint inhibitors to enhance anti-tumor responses .
  • Exploration of its efficacy against specific cancer types like small cell lung cancer .

Interaction studies of chiauranib have shown that it can be effectively combined with other therapeutic agents to enhance its anticancer effects. For instance, combining chiauranib with immune checkpoint inhibitors has been proposed to improve treatment outcomes by simultaneously targeting tumor growth and immune evasion mechanisms. Additionally, studies have indicated that chiauranib's inhibition of TRPM2 ion channels may contribute to its cytotoxic effects in certain cancer cells .

Chiauranib shares similarities with several other multi-target kinase inhibitors but is unique in its specific targeting profile and mechanism of action. Here are some similar compounds:

Compound NameTarget KinasesUnique Features
SorafenibVEGFR2, PDGFRβ, RafBroad-spectrum kinase inhibitor used in liver cancer
SunitinibVEGFR1-3, PDGFRαPrimarily used for renal cell carcinoma
RegorafenibVEGFR1-3, TIE2Approved for colorectal cancer
PazopanibVEGFR1-3, PDGFRαUsed for soft tissue sarcoma

Chiauranib's distinctiveness lies in its dual action against both angiogenic pathways and mitotic processes while also addressing chronic inflammation through CSF-1R inhibition. This multifaceted approach may provide a therapeutic advantage over other inhibitors that target fewer pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

435.15829154 g/mol

Monoisotopic Mass

435.15829154 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F40IRN5981

Dates

Modify: 2024-02-18
1: Deng M, Shi Y, Chen K, Zhao H, Wang Y, Xie S, Zhao J, Luo Y, Fang Z, Fan Y, Xu
2: Zhou Y, Shan S, Li ZB, Xin LJ, Pan DS, Yang QJ, Liu YP, Yue XP, Liu XR, Gao

Explore Compound Types